molecular formula C15H14N2O4S B5300289 1-[(4-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline CAS No. 182565-33-9

1-[(4-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

Cat. No.: B5300289
CAS No.: 182565-33-9
M. Wt: 318.3 g/mol
InChI Key: ZIGIWEQTIQZFBN-UHFFFAOYSA-N
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Description

1-[(4-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C15H14N2O4S and its molecular weight is 318.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.06742811 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • High-Yielding Synthesis Techniques : The use of N-(2-nitrophenyl)sulfonyl as both an activating and protecting group in the synthesis of variously substituted 2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine] is an effective method, showcasing a high-yielding synthesis approach (Liu, Jian et al., 2006).
  • Organocatalytic Enantioselective Synthesis : Organocatalytic enantioselective Pictet-Spengler reactions have been used for synthesizing a series of 1-substituted 1,2,3,4-tetrahydroisoquinolines. This method is crucial for the rate and enantioselectivity of the iminium ion cyclization, providing a pathway for synthesizing various natural products and synthetic drugs (Mons, E. et al., 2014).

Biological and Pharmaceutical Research

  • Synthesis of Antiarrhythmic Compounds : The synthesis and study of antiarrhythmic properties of compounds containing nitrophenyl groups have been explored. These include the synthesis of 1-nitrophenyl-6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinolines, indicating potential cardiovascular system applications (Markaryan, É. A. et al., 2000).
  • Development of Antimicrobial Agents : Research has been conducted on the synthesis of new sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, showing promising antimicrobial activity. This includes derivatives of 1,2,3,4-tetrahydroquinoline, which are important for developing antibiotic drugs (Janakiramudu, D. B. et al., 2017).

Environmental Impact and Green Chemistry

  • Eco-friendly Synthesis Approaches : An environmentally friendly approach has been developed for synthesizing 4-nitroquinolines and 4-quinolones through conjugate addition of nucleophiles to β-(2-aminophenyl)-α,β-ynones. This methodology is significant for its reduced environmental impact and application in the synthesis of various quinoline derivatives (Rode, Navnath D. et al., 2017).

Advanced Synthetic Techniques

  • Cascade Reactions for Molecular Complexity : A cascade three-component halosulfonylation of 1,7-enynes has been established for the efficient synthesis of densely functionalized 3,4-dihydroquinolin-2(1H)-ones. This technique involves sulfonyl radical-triggered addition and cyclization, which is instrumental in building molecular complexity (Zhu, Yi-Long et al., 2016).

Properties

IUPAC Name

1-(4-nitrophenyl)sulfonyl-3,4-dihydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c18-17(19)13-7-9-14(10-8-13)22(20,21)16-11-3-5-12-4-1-2-6-15(12)16/h1-2,4,6-10H,3,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGIWEQTIQZFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601204655
Record name 1,2,3,4-Tetrahydro-1-[(4-nitrophenyl)sulfonyl]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601204655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182565-33-9
Record name 1,2,3,4-Tetrahydro-1-[(4-nitrophenyl)sulfonyl]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182565-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-1-[(4-nitrophenyl)sulfonyl]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601204655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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